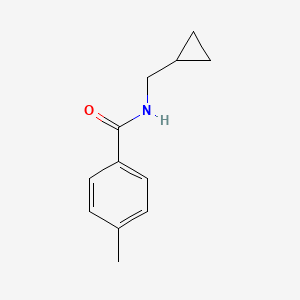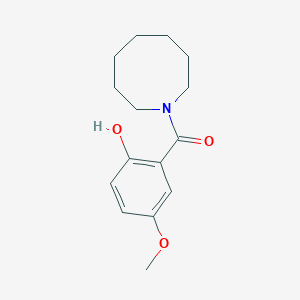
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and other industries. AHMM is a synthetic compound that belongs to the class of ketones and is known for its potent anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been shown to exhibit antibacterial and antifungal effects, indicating its potential use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
Orientations Futures
There are several future directions for the study of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One potential direction is the development of new drugs based on Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the treatment of inflammatory diseases and cancer. Another potential direction is the study of the antibacterial and antifungal properties of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone for the development of new treatments for infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone and its potential side effects.
Méthodes De Synthèse
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3-amino-1-azabicyclo[2.2.2]octane in the presence of acetic acid. The reaction proceeds via a condensation reaction and yields Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone as a yellow crystalline solid.
Applications De Recherche Scientifique
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been extensively studied in scientific research for its potential applications in the pharmaceutical industry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has also been studied for its antibacterial and antifungal properties, indicating its potential use in the treatment of infectious diseases.
Propriétés
IUPAC Name |
azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-12-7-8-14(17)13(11-12)15(18)16-9-5-3-2-4-6-10-16/h7-8,11,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYBALXERDVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

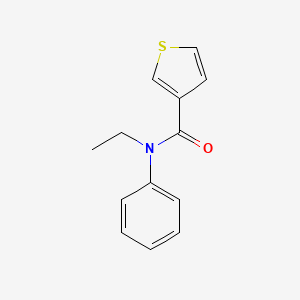
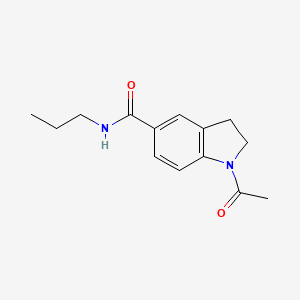
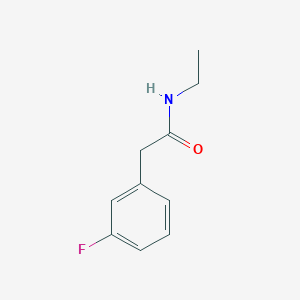
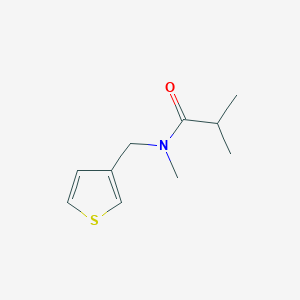
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
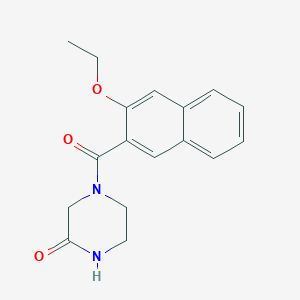
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)

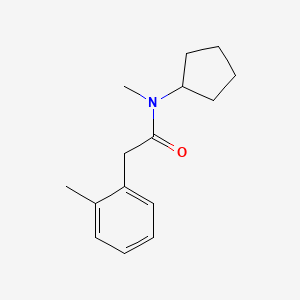
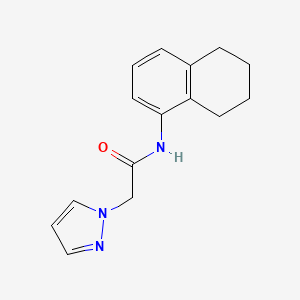

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
